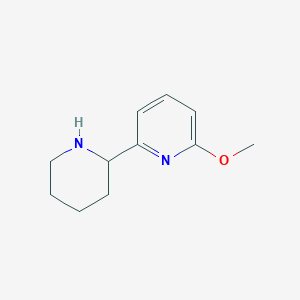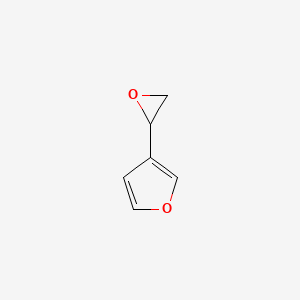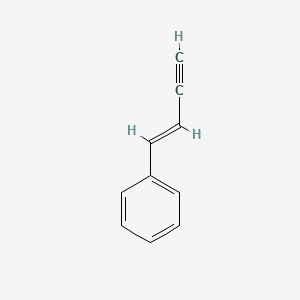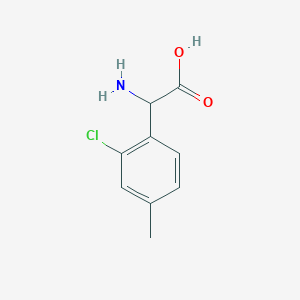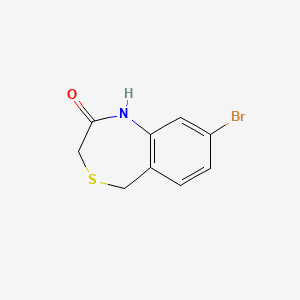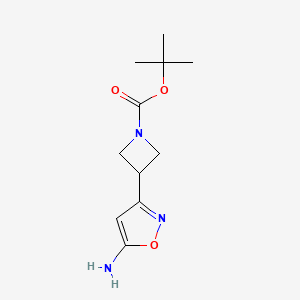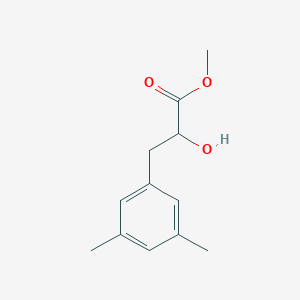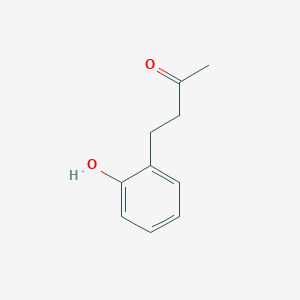![molecular formula C12H18N2O B15323139 4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
4-[2-(1-Piperazinyl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(piperazin-1-yl)ethyl]phenol is a chemical compound that features a phenol group attached to a piperazine moiety via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(piperazin-1-yl)ethyl]phenol typically involves the reaction of piperazine with 4-(2-bromoethyl)phenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine attacks the bromoethyl group, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 4-[2-(piperazin-1-yl)ethyl]phenol can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(piperazin-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
4-[2-(piperazin-1-yl)ethyl]phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-[2-(piperazin-1-yl)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperazine moiety can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine moiety but different functional groups, used as an acetylcholinesterase inhibitor.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one:
Uniqueness
4-[2-(piperazin-1-yl)ethyl]phenol is unique due to its specific combination of phenol and piperazine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(2-piperazin-1-ylethyl)phenol |
InChI |
InChI=1S/C12H18N2O/c15-12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13,15H,5-10H2 |
Clave InChI |
GLMBLGGSMDQNMW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


